molecular formula C17H15N3O3S2 B12116555 4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide

4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide

Cat. No.: B12116555
M. Wt: 373.5 g/mol
InChI Key: CLPRRCYBSYFGND-UHFFFAOYSA-N
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Description

4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide is a complex organic compound that features a thiazole ring, a sulfinamide group, and a benzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfinamide group play crucial roles in binding to target proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-(4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide
  • 4-[4-(4-Methyl-2-methylamino-thiazol-5-yl)-pyrimidin-2-ylamino]
  • 4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)-benzamide

Uniqueness

4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide is unique due to its specific combination of functional groups and structural features. The presence of the methoxy group, thiazole ring, and sulfinamide moiety provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

4-methoxy-N-[4-(1,3-thiazol-2-ylsulfinamoyl)phenyl]benzamide

InChI

InChI=1S/C17H15N3O3S2/c1-23-14-6-2-12(3-7-14)16(21)19-13-4-8-15(9-5-13)25(22)20-17-18-10-11-24-17/h2-11H,1H3,(H,18,20)(H,19,21)

InChI Key

CLPRRCYBSYFGND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)NC3=NC=CS3

Origin of Product

United States

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